Product packaging for Sodium (R)-2-hydroxypentanedioate(Cat. No.:)

Sodium (R)-2-hydroxypentanedioate

Cat. No.: B608924
M. Wt: 192.08 g/mol
InChI Key: DZHFTEDSQFPDPP-HWYNEVGZSA-L
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Description

Historical Context of 2-Hydroxyglutarate Discovery and Enantiomeric Forms

The metabolite 2-hydroxyglutarate (2-HG) did not garner significant scientific attention until its association with the rare inherited metabolic disorder 2-hydroxyglutaric aciduria (2-HGA) was established. nih.gov This condition is characterized by the accumulation of 2-HG in bodily fluids and is associated with a variety of neurological symptoms. nih.gov

2-HG exists in two stereoisomeric forms, or enantiomers: (R)-2-hydroxyglutarate (also known as D-2-hydroxyglutarate) and (S)-2-hydroxyglutarate (or L-2-hydroxyglutarate). nih.govnih.gov These molecules are mirror images of each other and, while chemically similar, they can have distinct biological activities and roles. nih.gov The discovery that mutations in the isocitrate dehydrogenase 1 (IDH1) and IDH2 genes, frequently found in certain cancers like gliomas and acute myeloid leukemia (AML), lead to the production of high levels of the (R)-enantiomer of 2-HG marked a pivotal moment in oncology research. numberanalytics.comnih.gov This finding established (R)-2-HG as an oncometabolite, a metabolite that can drive the development and progression of cancer. numberanalytics.comnih.gov

Biochemical Relationship to α-Ketoglutarate and the Tricarboxylic Acid Cycle

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is a central metabolic pathway that generates energy for the cell. wikipedia.org One of the key intermediates in this cycle is α-ketoglutarate (α-KG). nih.govnih.gov 2-hydroxyglutarate is structurally very similar to α-KG, differing only by the substitution of a ketone group with a hydroxyl group. nih.govnih.gov

Under normal physiological conditions, 2-HG is considered a minor product of metabolism. wikipedia.org However, in the context of IDH gene mutations, the mutant enzymes gain a new function: they convert α-KG into (R)-2-HG. numberanalytics.comwikipedia.org This process consumes α-KG, an important cellular metabolite. researchgate.net The accumulation of (R)-2-HG can competitively inhibit enzymes that use α-KG as a substrate. nih.govnih.gov These α-KG-dependent dioxygenases are involved in a wide range of cellular processes, including epigenetic modifications of DNA and histones. nih.govnih.gov By interfering with these enzymes, (R)-2-HG can lead to widespread changes in gene expression that contribute to cancer development. nih.gov

Endogenous Occurrence and Physiological Significance of (R)-2-Hydroxypentanedioate

(R)-2-hydroxypentanedioate is found endogenously in humans as a metabolite. nih.gov While present at low levels in healthy individuals, its concentration can become significantly elevated in certain pathological conditions, most notably in cancers with IDH1 or IDH2 mutations. nih.govresearchgate.net In these tumors, (R)-2-HG can accumulate to millimolar concentrations. nih.gov

The physiological significance of (R)-2-hydroxypentanedioate is multifaceted. In the context of cancer, its role as an oncometabolite is well-established. numberanalytics.comnih.gov It drives tumorigenesis by inhibiting α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation. numberanalytics.comnih.gov

Beyond its role in cancer, research has begun to explore other potential physiological functions. For instance, studies in Wistar rats have suggested that sodium (R)-2-hydroxyglutarate may have protective effects against ischemia-reperfusion injury in the kidneys and liver. Furthermore, both (R)-2HG and (S)-2HG have been found to bind to and inhibit ATP synthase, a key enzyme in cellular energy production, and to modulate mTOR signaling, a central regulator of cell growth and metabolism. nih.gov Recent research has also uncovered a novel protein modification termed O-2-hydroxyglutarylation, which can be mediated by both D- and L-2-hydroxyglutarate, suggesting further layers of regulatory control. biorxiv.orgbiorxiv.org

Table 1: Key Enzymes and Metabolites

Name Role
Sodium (R)-2-hydroxypentanedioate The sodium salt of the (R)-enantiomer of 2-hydroxyglutarate.
(R)-2-Hydroxyglutarate (D-2HG) An oncometabolite produced by mutant IDH1/2 enzymes. numberanalytics.comnih.gov
(S)-2-Hydroxyglutarate (L-2HG) The (S)-enantiomer of 2-hydroxyglutarate. nih.govnih.gov
α-Ketoglutarate (α-KG) A key intermediate in the TCA cycle. nih.govnih.gov
Isocitrate Dehydrogenase 1/2 (IDH1/2) Enzymes that, when mutated, can produce (R)-2-HG. numberanalytics.comnih.gov
α-KG-dependent dioxygenases A family of enzymes involved in various cellular processes, including epigenetics, that are inhibited by 2-HG. nih.govnih.gov
ATP Synthase An enzyme involved in cellular energy production, inhibited by both enantiomers of 2-HG. nih.gov

Table 2: Associated Conditions

Condition Description
2-Hydroxyglutaric Aciduria (2-HGA) A rare inherited metabolic disorder characterized by the accumulation of 2-HG. nih.gov
Glioma A type of brain cancer often associated with IDH1/2 mutations and high levels of (R)-2-HG. numberanalytics.comnih.gov
Acute Myeloid Leukemia (AML) A type of blood cancer that can also harbor IDH1/2 mutations. numberanalytics.comnih.gov

Enzymology of (R)-2-Hydroxypentanedioate Production

The formation of (R)-2-hydroxypentanedioate is primarily linked to the activity of specific enzymes, some of which acquire a new function through mutations, while others exhibit promiscuous activity under certain conditions.

Role of Isocitrate Dehydrogenase (IDH) Isoforms in Neomorphic Production

Isocitrate dehydrogenase (IDH) is a critical enzyme in cellular metabolism, typically catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). wikipedia.org Humans have three isoforms of IDH: IDH1, which is found in the cytosol and peroxisomes, IDH2, located in the mitochondria, and IDH3, also in the mitochondria, which is a key component of the citric acid cycle. nih.gov

In certain cancers, heterozygous gain-of-function mutations are frequently observed in the genes encoding the IDH1 and IDH2 enzymes. nih.govnih.gov These mutations typically occur at a specific arginine residue in the active site of the enzymes. nih.govamsterdamumc.nl Instead of their normal function, these mutated enzymes, often referred to as mIDH1 and mIDH2, acquire a neomorphic (new) activity. nih.gov This new function leads to the production of (R)-2-hydroxypentanedioate. nih.gov The accumulation of this oncometabolite has been observed in various cancers, including gliomas and acute myeloid leukemia. nih.govnih.gov

The neomorphic activity of mutated IDH1 and IDH2 enzymes involves the reduction of α-ketoglutarate (α-KG) to (R)-2-hydroxypentanedioate. nih.govnih.gov This reaction is dependent on the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), which is oxidized to NADP+. nih.gov Structural studies have revealed that the mutations in the active site of IDH1 and IDH2 alter the enzyme's conformation, enabling it to bind α-KG and facilitate its reduction to (R)-2-hydroxypentanedioate. nih.gov

Interestingly, even the wild-type (unmutated) IDH2 enzyme can contribute to the production of 2-hydroxyglutarate under certain conditions, such as hypoxia. nih.gov Wild-type IDH2 can catalyze the reductive carboxylation of α-ketoglutarate to isocitrate, a reaction that is the reverse of its usual oxidative decarboxylation function. nih.gov While the primary product of this reverse reaction is isocitrate, studies have shown that 2-hydroxyglutarate can also be formed, although the exact mechanism and physiological relevance are still under investigation. nih.gov

Promiscuous Activities of Other Enzymes in (R)-2-Hydroxypentanedioate Generation

Beyond the well-established role of mutant IDH enzymes, other enzymes can also produce (R)-2-hydroxypentanedioate through promiscuous catalytic activities, meaning they can act on substrates other than their primary ones.

Hydroxyacid-oxoacid transhydrogenase (HOT), also known as alcohol dehydrogenase, iron containing 1 (ADHFE1), is an enzyme that can catalyze the cofactor-independent conversion of γ-hydroxybutyrate (GHB) to succinic semialdehyde. nih.gov This reaction is coupled with the reduction of 2-ketoglutarate (α-KG) to D-2-hydroxyglutarate ((R)-2-hydroxypentanedioate). nih.govnih.gov This activity has been demonstrated in human liver extracts. nih.gov The systematic name for this enzyme class is (S)-3-hydroxybutanoate:2-oxoglutarate oxidoreductase. wikipedia.org

EnzymeLocationActivitySubstrateProductCofactor
Mutant IDH1 CytosolNeomorphicα-Ketoglutarate(R)-2-HydroxypentanedioateNADPH
Mutant IDH2 MitochondriaNeomorphicα-Ketoglutarate(R)-2-HydroxypentanedioateNADPH
Wild-Type IDH2 MitochondriaReductive Carboxylationα-KetoglutarateIsocitrate, 2-HydroxyglutarateNADPH
HOT/ADHFE1 MitochondriaTranshydrogenationγ-Hydroxybutyrate, α-KetoglutarateSuccinic semialdehyde, (R)-2-HydroxypentanedioateNone

The intricate metabolic journey of (R)-2-hydroxypentanedioate, a molecule of growing significance, is characterized by a network of enzymatic reactions governing its formation and breakdown.

(R)-2-hydroxypentanedioate , more commonly known as D-2-hydroxyglutarate (D-2-HG), is a metabolite whose roles in cellular processes are becoming increasingly recognized. Its biosynthesis and catabolism are tightly regulated by a series of enzymes and are intertwined with several key metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6Na2O5 B608924 Sodium (R)-2-hydroxypentanedioate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;(2R)-2-hydroxypentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHFTEDSQFPDPP-HWYNEVGZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)[O-])[C@H](C(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Catabolism of R 2 Hydroxypentanedioate

Catabolism of (R)-2-Hydroxypentanedioate

The breakdown of (R)-2-hydroxypentanedioate is a critical process for maintaining cellular homeostasis. This is primarily carried out by the mitochondrial enzyme D-2-hydroxyglutarate dehydrogenase and, in some organisms, by transhydrogenase enzymes.

D-2-hydroxyglutarate dehydrogenase (D2HGDH) is a key mitochondrial enzyme that belongs to the FAD-binding oxidoreductase/transferase type 4 family. wikipedia.org It is most active in the liver and kidney, with notable activity also present in the heart and brain. wikipedia.org The primary function of D2HGDH is to catalyze the oxidation of D-2-hydroxyglutarate. medlineplus.govuniprot.org

Human D2HGDH exhibits a degree of substrate promiscuity, although it shows the highest affinity for D-2-hydroxyglutarate. researchgate.netresearchgate.net The enzyme can also oxidize other D-2-hydroxy acids. uniprot.org Structural and biochemical analyses have provided insights into the molecular basis for its substrate specificity. researchgate.net The active site is situated at the interface of the FAD-binding domain and the substrate-binding domain. nih.gov

Biochemical studies have demonstrated that human D2HGDH has high specific activities towards both D-2-hydroxyglutarate and D-malate. researchgate.net In contrast, its activity towards D-lactate is significantly weaker, and it shows negligible activity with L-2-hydroxyglutarate. researchgate.net The binding affinity of D2HGDH is highest for D-2-hydroxyglutarate, followed by D-malate and then D-lactate. researchgate.net The lack of a functional group at the C3-position of D-lactate results in fewer interactions with the enzyme, explaining its lower affinity and activity. researchgate.netresearchgate.net

Specific Activity of Human D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) with Various Substrates
SubstrateSpecific Activity (μmol/min/mg)
D-2-Hydroxyglutarate (D-2-HG)2.02 ± 0.04
D-Malate (D-MAL)2.52 ± 0.05
D-Lactate (D-LAC)0.16 ± 0.01
L-2-Hydroxyglutarate (L-2-HG)0.06 ± 0.01
Kinetic Parameters of D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) from Different Species
Enzyme SourceSubstrateKm (μM)
Escherichia coli (D2HGDHEc)D-2-Hydroxyglutarate (D-2-HGA)83
Pseudomonas ananatis (D2HGDHPa)D-2-Hydroxyglutarate (D-2-HGA)208

In the yeast Saccharomyces cerevisiae, the degradation of D-2-hydroxyglutarate can be coupled to the formation of D-lactate through the action of a cytosolic transhydrogenase. nih.gov The genome of S. cerevisiae encodes two homologs of human D-2-HG dehydrogenase: the mitochondrial protein Dld2 and the cytosolic protein Dld3. nih.gov

DLD3 catalyzes the reversible oxidation of (R)-2-hydroxyglutarate to 2-oxoglutarate, which is coupled to the reduction of pyruvate (B1213749) to (R)-lactate. uniprot.org It can also utilize oxaloacetate as an electron acceptor, leading to the production of (R)-malate. uniprot.orguniprot.org

Kinetic analysis reveals that while Dld2 and Dld3 have similar Km values for D-2-hydroxyglutarate, Dld3 has a significantly higher turnover rate for the transhydrogenase reaction, making it more efficient in this role. nih.gov

Kinetic Properties of D-2-HG-Pyruvate Transhydrogenase Activity for Dld2 and Dld3
EnzymeKm for D-2-HG (μM)Turnover Rate (kcat)
Dld2740.11 sec-1 for (R)-2-hydroxyglutarate oxidation with pyruvate as electron acceptor
Dld31114.0 sec-1 for (R)-2-hydroxyglutarate oxidation with pyruvate as electron acceptor

** R 2 Hydroxypentanedioate in Inborn Errors of Metabolism**

D-2-Hydroxyglutaric Aciduria (D-2-HGA)

D-2-hydroxyglutaric aciduria (D-2-HGA) is a rare neurological disorder with a wide range of clinical presentations. orpha.netresearchgate.net The severity of the condition can vary significantly, from severe neonatal-onset encephalopathy to milder forms with fewer symptoms. orpha.netmhmedical.comnih.gov The disorder is broadly divided into two subtypes, Type I and Type II, which are distinguished by their underlying genetic cause. nih.govmedlineplus.gov

Clinical Presentation and Neurological Impairment

The clinical features of D-2-HGA primarily involve progressive damage to the brain, leading to a variety of neurological symptoms. medlineplus.govmetabolicsupportuk.org The main features include delayed development, seizures, weak muscle tone (hypotonia), and abnormalities in the cerebrum. medlineplus.govnih.gov

A significant majority of individuals with D-2-HGA experience developmental delay, which can affect motor skills, speech, and cognitive abilities. medlineplus.govorpha.net Seizures are another common feature, often presenting as epileptic encephalopathy in severe cases that begin in early infancy. orpha.netnih.gov Weak muscle tone, or hypotonia, is also a frequent finding, contributing to difficulties with movement and motor milestones. medlineplus.govorpha.netmetabolicsupportuk.org

Clinical FeatureDescription
Developmental Delay A delay in reaching motor, cognitive, and social milestones. nih.gov
Seizures Can range in severity, with some individuals experiencing severe, difficult-to-control seizures from an early age. medlineplus.govorpha.net
Hypotonia Characterized by decreased muscle tone, leading to a "floppy" appearance and challenges with posture and movement. medlineplus.govmetabolicsupportuk.org

Abnormalities in the cerebrum, the largest part of the brain, are a key characteristic of D-2-HGA. medlineplus.govmetabolicsupportuk.org The cerebrum is responsible for critical functions such as muscle movement, speech, vision, thought, and memory. medlineplus.gov Damage to this area due to the accumulation of D-2-HG leads to the neurological impairments seen in this disorder. medlineplus.govmedlineplus.gov Neuroimaging studies, such as MRI, often reveal specific abnormalities, including delayed cerebral maturation, enlarged ventricles, and subependymal cysts (cysts located below the lining of the ventricles). orpha.netnih.govscielo.org

Cardiomyopathy, a condition where the heart muscle is weakened and enlarged, is a feature specifically associated with D-2-HGA Type II. medlineplus.govnih.gov This symptom is typically not observed in individuals with Type I. nih.govmedlineplus.gov The development of cardiomyopathy adds a significant level of severity to Type II, contributing to more severe health problems. medlineplus.govmybiosource.com Research in mouse models has shown that the accumulation of D-2-HG due to mutations characteristic of Type II can lead to cardiomyopathy, and that inhibiting the production of D-2-HG can rescue this cardiac dysfunction. nih.govresearchgate.net

Genetic Basis and Subtypes

D-2-HGA is classified into two primary subtypes based on the genetic mutation responsible for the disease. nih.govmedlineplus.gov

D-2-hydroxyglutaric aciduria Type I is caused by mutations in the D2HGDH gene. nih.govresearchgate.net This gene provides the instructions for producing an enzyme called D-2-hydroxyglutarate dehydrogenase. medlineplus.govmedlineplus.gov This enzyme is located in the mitochondria and is responsible for breaking down D-2-hydroxyglutarate. medlineplus.govmedlineplus.gov

Mutations in the D2HGDH gene lead to a deficiency of the functional enzyme. medlineplus.gov As a result, D-2-hydroxyglutarate cannot be broken down and accumulates to toxic levels within cells, particularly affecting brain cells. medlineplus.govmedlineplus.gov Researchers have identified numerous mutations in the D2HGDH gene that can cause D-2-HGA Type I. medlineplus.govmedlineplus.gov Some of these mutations change single amino acids in the enzyme, impairing its function, while others result in an abnormally short and nonfunctional enzyme. medlineplus.gov This form of the disorder is inherited in an autosomal recessive pattern, meaning an individual must inherit two copies of the mutated gene to be affected. orpha.net

GeneFunction of Encoded ProteinInheritance Pattern
D2HGDH Produces D-2-hydroxyglutarate dehydrogenase, which breaks down D-2-hydroxyglutarate. medlineplus.govgenecards.orgAutosomal Recessive orpha.net
D-2-HGA Type II: Gain-of-Function Mutations in IDH2 Gene

D-2-hydroxyglutaric aciduria (D-2-HGA) Type II is a severe form of the disorder with early onset. medlineplus.gov It is distinguished from Type I by its genetic cause and inheritance pattern. medlineplus.govmybiosource.com

Genetic Basis: D-2-HGA Type II is caused by heterozygous "gain-of-function" mutations in the IDH2 gene. medlineplus.govnih.gov The IDH2 gene provides instructions for making an enzyme called isocitrate dehydrogenase 2, which is located in the mitochondria. mybiosource.com Normally, this enzyme plays a crucial role in the Krebs cycle by converting isocitrate to α-ketoglutarate (α-KG). frontiersin.org

However, specific mutations, most commonly at residue R140, alter the enzyme's function. nih.gov Instead of its usual activity, the mutated enzyme acquires a new, abnormal ability to convert α-ketoglutarate into D-2-hydroxyglutarate. medlineplus.govmedlineplus.govresearchgate.net This novel enzymatic activity is referred to as a neomorphic or gain-of-function mutation. frontiersin.orgnih.gov The accumulation of D-2-HG is the central pathological event in this disorder. mybiosource.comnih.gov D-2-HGA Type II is typically an autosomal dominant disorder, often resulting from a new mutation in the IDH2 gene in individuals with no family history of the condition. medlineplus.gov

Clinical Features: Patients with D-2-HGA Type II often present with a more severe clinical picture than those with Type I. medlineplus.govnih.gov Common features include delayed development, seizures, weak muscle tone (hypotonia), and abnormalities in the cerebrum. medlineplus.govnih.gov A distinguishing feature that can be associated with Type II is a weakened and enlarged heart (cardiomyopathy). medlineplus.govmybiosource.com

FeatureDescription
Genetic Cause Gain-of-function mutations in the IDH2 gene. medlineplus.govnih.gov
Inheritance Autosomal dominant, often a de novo mutation. medlineplus.gov
Enzyme Function The mutated IDH2 enzyme converts α-ketoglutarate to D-2-hydroxyglutarate. medlineplus.govmedlineplus.govresearchgate.net
Key Biochemical Finding Elevated levels of D-2-hydroxyglutarate in urine, plasma, and cerebrospinal fluid. nih.gov
Common Clinical Signs Delayed development, seizures, hypotonia, cerebral abnormalities. medlineplus.govnih.gov
Distinguishing Feature May be associated with cardiomyopathy. medlineplus.govmybiosource.com

Cellular Damage and Toxicity Mechanisms

The accumulation of D-2-hydroxyglutarate is toxic to cells, with brain cells being particularly vulnerable. medlineplus.gov While the precise mechanisms of cellular damage are still under investigation, several pathways are thought to be involved. The high levels of D-2-HG can lead to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govmdpi.com This can result in damage to cellular components, including lipids, proteins, and DNA. mdpi.com

Furthermore, D-2-HG is structurally similar to α-ketoglutarate and can act as a competitive inhibitor of α-ketoglutarate-dependent enzymes. frontiersin.orgnih.gov These enzymes are involved in a wide range of cellular processes, including energy metabolism and epigenetic regulation. By interfering with these enzymes, D-2-HG can disrupt normal cellular function and contribute to the pathophysiology of the disease. The accumulation of toxic compounds can ultimately lead to cell death. medlineplus.govadvinus.com

Combined D,L-2-Hydroxyglutaric Aciduria (D,L-2-HGA)

Combined D,L-2-hydroxyglutaric aciduria is a devastating neurometabolic disorder characterized by the accumulation of both D-2-hydroxyglutarate and L-2-hydroxyglutarate in bodily fluids. nih.gov

Genetic Basis (SLC25A1 gene mutations)

This condition is caused by recessive mutations in the SLC25A1 gene. nih.govnih.gov The SLC25A1 gene encodes the mitochondrial citrate (B86180) carrier (CIC), a protein responsible for transporting citrate out of the mitochondria in exchange for malate. nih.govmedlineplus.gov This process is essential for various metabolic pathways, including fatty acid synthesis and glycolysis. medlineplus.govnih.gov

Mutations in the SLC25A1 gene lead to a dysfunctional or absent mitochondrial citrate carrier. nih.gov This impairment of citrate transport disrupts cellular energy production and leads to the accumulation of both D-2-hydroxyglutarate and L-2-hydroxyglutarate through mechanisms that are not yet fully understood. medlineplus.govmedlineplus.gov Researchers have identified numerous mutations in the SLC25A1 gene in individuals with combined D,L-2-HGA. nih.govmdpi.com

Analytical Methodologies for R 2 Hydroxypentanedioate Research

Chromatographic Techniques

Chromatographic methods are fundamental in the analysis of (R)-2-hydroxypentanedioate, enabling its separation from complex biological matrices and its chiral counterpart, (S)-2-hydroxypentanedioate (L-2-hydroxyglutarate).

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful and widely used technique for the analysis of (R)-2-hydroxypentanedioate. tandfonline.comnih.gov This method offers high sensitivity and selectivity, allowing for the quantification of D-2-HG and L-2-HG in various biological fluids like cerebrospinal fluid, plasma, and urine. tandfonline.comnih.gov A key challenge in LC-MS analysis is the separation of the D- and L-enantiomers, which are isobaric and often co-elute under standard chromatographic conditions. nih.gov

To overcome this, derivatization with a chiral reagent is often employed. nih.govnih.gov One common derivatizing agent is diacetyl-L-tartaric anhydride (B1165640) (DATAN). researchgate.netbiorxiv.org This reaction forms diastereomers that can be separated on a standard achiral column, such as a C18 column. researchgate.net Another chiral derivatization reagent used is N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), which has been shown to significantly enhance detection sensitivity. nih.govresearchgate.net The formation of diastereomers with TSPC allows for improved chromatographic separation. nih.gov

Researchers have developed robust and high-throughput LC-MS methods capable of quantifying both D-2-HG and L-2-HG simultaneously. nih.gov These methods often involve stable isotope dilution with labeled internal standards to ensure high accuracy and precision. tandfonline.com High-resolution mass spectrometry (HRMS) is particularly advantageous as it helps to overcome challenges such as the lack of a UV-absorbing chromophore in the 2-HG molecule and the presence of other low molecular weight acids in biological samples. sigmaaldrich.com

Interactive Data Table: LC/MS (B15284909) Methods for (R)-2-Hydroxypentanedioate Analysis

Parameter Method 1 Method 2
Derivatizing Agent Diacetyl-L-tartaric anhydride (DATAN) researchgate.netbiorxiv.orgN-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC) nih.gov
Chromatographic Column Achiral C18 researchgate.netC18 nih.gov
Detection Tandem Mass Spectrometry (MS/MS) researchgate.netElectrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) nih.gov
Key Advantage Good separation of diastereomers with a short runtime. researchgate.netMarkedly increased detection sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas chromatography-mass spectrometry (GC-MS) provides another robust platform for the analysis of (R)-2-hydroxypentanedioate. utmb.eduutmb.edu Similar to LC-MS, a derivatization step is typically required to increase the volatility and thermal stability of the analyte. A common approach involves silylation, for instance, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). nih.gov Microwave-assisted derivatization has been shown to significantly reduce the reaction time to as little as three minutes. nih.gov

Chiral GC-MS methods have been developed to separate the enantiomers of 2-hydroxyglutarate. utmb.eduutmb.edu This can be achieved by using a chiral stationary phase in the GC column, which allows for the direct separation of the enantiomers without the need for chiral derivatization. utmb.edu This approach avoids potential complexities and isotopic effects associated with chiral derivatizing agents. utmb.edu Alternatively, derivatization with a chiral alcohol, such as (R)-(-)-2-butanol, can be used to form diastereomers that are then separated on a standard achiral column. researchgate.net

GC-MS methods have been successfully validated for the quantification of 2-HG in human serum and are suitable for routine clinical laboratory use. nih.gov These methods demonstrate good linearity, precision, and accuracy over a wide dynamic range. nih.gov

Interactive Data Table: GC/MS Derivatization and Separation Strategies

Strategy Description Reference
Chiral Column Separation Enantiomers are directly separated on a chiral GC column, avoiding the need for chiral derivatization. utmb.edu
Chiral Derivatization Derivatization with a chiral reagent, such as (R)-(-)-2-butanol, forms diastereomers that are separated on an achiral column. researchgate.net
Microwave-Assisted Derivatization Rapid silylation using microwave irradiation significantly reduces sample preparation time. nih.gov

Chiral Separation Strategies (Chiral Chromatography, Chiral Derivatization)

The critical need to distinguish between (R)-2-hydroxypentanedioate and its (S)-enantiomer has led to the development of specific chiral separation strategies. sigmaaldrich.comnih.gov These strategies are broadly categorized into direct and indirect methods.

Chiral Chromatography (Direct Separation): This approach utilizes a chiral stationary phase (CSP) in the chromatographic column. sigmaaldrich.comutmb.edu For instance, columns based on ristocetin (B1679390) A, a macrocyclic glycopeptide, have been successfully used in LC to separate D- and L-2-hydroxyglutarate. sigmaaldrich.comsigmaaldrich.com This method has the advantage of analyzing the enantiomers in their native form, avoiding potential issues with derivatization reactions. utmb.edu

Chiral Derivatization (Indirect Separation): This widely used strategy involves reacting the 2-hydroxyglutarate enantiomers with a chiral derivatizing agent to form diastereomers. nih.govresearchgate.netnih.gov These diastereomers possess different physicochemical properties and can be separated on a standard achiral column. nih.gov Several chiral derivatizing agents have been employed, including:

Diacetyl-L-tartaric anhydride (DATAN): Forms diastereomeric esters that are well-resolved by LC-MS/MS. researchgate.netbiorxiv.org

N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC): Creates diastereomers that not only separate well but also significantly enhance the ionization efficiency and detection sensitivity in LC-MS. nih.gov

(S)-1-(4,6-dimethoxy-1,3,5-triazin-2-yl)pyrrolidin-3-amine: A reagent used in a rapid separation method coupled with field asymmetric waveform ion mobility spectrometry/mass spectrometry. nih.gov

Charged chiral tags: Newly synthesized tags have enabled enantioselective imaging of D- and L-2-hydroxyglutaric acid using ion mobility spectrometry/mass spectrometry. chemrxiv.orgrsc.org

Another approach in LC involves the use of chiral mobile phase additives. For example, copper(II) acetate (B1210297) and N,N-dimethyl-L-phenylalanine can form diastereomeric complexes with 2-HG, which can then be separated on an achiral ODS column. jst.go.jp

Spectroscopic Methods

Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and magnetic resonance spectroscopy (MRS), provide powerful, non-invasive tools for the detection and analysis of (R)-2-hydroxypentanedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR, 1H NMR/MRS)

Nuclear Magnetic Resonance (NMR) spectroscopy is a valuable tool for identifying and quantifying (R)-2-hydroxypentanedioate in tissue extracts. nih.govnih.govnih.gov Both proton (¹H) and carbon-13 (¹³C) NMR can provide detailed structural information and help to distinguish 2-HG from other metabolites.

¹H NMR: The ¹H NMR spectrum of 2-HG shows characteristic multiplets at approximately 4.02, 2.25, 1.9, and 1.83 ppm. mdpi.comresearchgate.netismrm.org However, these signals, particularly the one at 2.25 ppm, often overlap with resonances from other brain metabolites like glutamate, glutamine, and GABA, which can complicate detection. nih.govnih.gov Two-dimensional NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC, can help to resolve these overlapping signals and unambiguously identify 2-HG. nih.govresearchgate.net

¹³C NMR: ¹³C NMR offers another layer of specificity for 2-HG detection. The chemical shifts of the carbon atoms in 2-HG have been well-characterized. nih.govnih.gov For example, the C2 carbon resonates at approximately 74.9 ppm, while the C3, C4, and carboxyl carbons also have distinct chemical shifts. nih.gov Adjusting the pH of the sample to 6 can improve the resolution between the C4 signals of 2-HG and glutamate. nih.gov The use of cryogenically-cooled probes can significantly enhance the sensitivity of ¹³C NMR for detecting 2-HG. nih.gov

A chiral derivatization technique has also been adapted for NMR, allowing for the resolution of 2-hydroxy acid enantiomers without the need for chromatography. acs.org

Interactive Data Table: Key NMR Resonances for 2-Hydroxyglutarate

Nucleus Approximate Chemical Shift (ppm) Notes Reference
¹H (H2)4.02Methine proton mdpi.comresearchgate.net
¹H (H4)2.25Overlaps with GABA, glutamate, glutamine nih.govradiopaedia.org
¹H (H3, H4)1.83 - 1.99Methylene protons mdpi.comismrm.org
¹³C (C2)74.9Carbon attached to the hydroxyl group nih.gov
¹³C (C3)33.8 nih.gov
¹³C (C4)36.3 nih.gov

Magnetic Resonance Spectroscopy (MRS) for Non-Invasive Detection in Tissues

Magnetic Resonance Spectroscopy (MRS) is a non-invasive imaging technique that allows for the in vivo detection and quantification of metabolites in tissues, including (R)-2-hydroxypentanedioate. nih.govnih.govresearchgate.net This is particularly valuable in clinical settings for identifying the presence of 2-HG in tumors. nih.govresearchgate.net

The detection of 2-HG by MRS primarily relies on identifying its characteristic signal at 2.25 ppm. nih.govradiopaedia.org However, as in NMR of tissue extracts, this signal significantly overlaps with resonances from other abundant metabolites like glutamate, glutamine, and GABA. nih.govnih.gov To overcome this challenge, specialized MRS sequences have been developed and optimized. These include long-echo time (TE) PRESS (Point-Resolved Spectroscopy) sequences, which can help to separate the 2-HG signal from the overlapping resonances. nih.gov For example, a PRESS sequence with a TE of 96 ms has been shown to provide an inverted and narrow 2-HG signal at 2.25 ppm, allowing for its unequivocal detection. nih.gov

The ability to detect 2-HG by MRS has shown a strong correlation with the presence of IDH1 or IDH2 mutations in gliomas. nih.gov The concentration of 2-HG measured in vivo by MRS has also been shown to correlate significantly with ex vivo measurements from the same tumor samples using LC-MS. nih.gov The sensitivity of 2-HG detection by MRS can be dependent on the tumor volume, with larger volumes generally leading to more reliable measurements. researchgate.net

Enzymatic Assays.nih.govsigmaaldrich.comresearchgate.net

Enzymatic assays offer a rapid, cost-effective, and sensitive means of detecting (R)-2-hydroxypentanedioate, also known as D-2-hydroxyglutarate (D2HG). nih.govresearchgate.net These assays are particularly useful for differentiating between basal and elevated levels of the compound in diverse biological materials such as tumor tissue, serum, urine, and cell cultures. nih.gov The fundamental principle of these assays lies in the enzymatic conversion of D2HG to α-ketoglutarate. nih.govresearchgate.net

Detection Based on NADH Generation.nih.govsigmaaldrich.comresearchgate.net

A prominent enzymatic detection method hinges on the generation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govresearchgate.net In this assay, the enzyme (D)-2-hydroxyglutarate dehydrogenase (D2HGDH) catalyzes the oxidation of D2HG to α-ketoglutarate. nih.govsigmaaldrich.comresearchgate.net This reaction is coupled with the reduction of NAD+ to NADH. nih.govsigmaaldrich.comresearchgate.net The resulting NADH can then be quantified, as its amount is directly proportional to the initial D2HG concentration. nih.govresearchgate.net This method is sensitive enough to detect basal levels of D2HG in tissues and serum. nih.govresearchgate.net

The quantification limits for this enzymatic assay have been reported to be 0.44 μM in tumor tissue and 2.77 μM in serum. nih.govresearchgate.net

Fluorimetric Microplate Assays.sigmaaldrich.comnih.gov

To enhance sensitivity and facilitate high-throughput screening, fluorimetric microplate assays have been developed. nih.gov These assays also utilize the enzymatic conversion of D2HG to α-ketoglutarate by D2HGDH, which generates NADH. sigmaaldrich.com The produced NADH then participates in a second reaction, catalyzed by diaphorase, which reduces a non-fluorescent probe like resazurin (B115843) to the highly fluorescent resorufin. sigmaaldrich.comnih.gov The resulting fluorescence, typically measured at an excitation wavelength of 540 nm and an emission wavelength of 590 nm, is proportional to the amount of D2HG in the sample. sigmaaldrich.com

This fluorimetric approach offers an inexpensive and rapid method for quantifying D2HG and has been successfully used to screen for small molecules that can alter D2HG production in living cells. nih.gov The assay demonstrates linearity up to 100 µM of D2HG in complete culture media. nih.gov

Table 1: Comparison of Enzymatic Assay Methodologies for (R)-2-Hydroxypentanedioate

Feature NADH Generation-Based Assay Fluorimetric Microplate Assay
Principle Enzymatic conversion of D2HG to α-ketoglutarate with stoichiometric generation of NADH. nih.govresearchgate.net Enzymatic cascade leading to the production of a fluorescent product (resorufin). sigmaaldrich.comnih.gov
Detection Method Spectrophotometric measurement of NADH. Fluorimetric measurement of resorufin. sigmaaldrich.com
Primary Enzyme (D)-2-hydroxyglutarate dehydrogenase (D2HGDH). nih.govresearchgate.net (D)-2-hydroxyglutarate dehydrogenase (D2HGDH) and Diaphorase. sigmaaldrich.com
Quantification Limit 0.44 μM (tumor tissue), 2.77 μM (serum). nih.govresearchgate.net Not explicitly stated, but high sensitivity is a key feature. nih.gov
Advantages Rapid, inexpensive, sensitive. nih.govresearchgate.net High-throughput, suitable for live-cell screening. nih.gov

Bioluminescence Imaging Techniques.frontiersin.orgnih.govnih.gov

A novel and powerful approach for the quantitative imaging of D2HG in tissues is bioluminescence imaging. frontiersin.orgnih.govnih.gov This technique allows for the determination of D2HG concentrations with microscopic resolution in snap-frozen tissue sections. frontiersin.orgnih.govnih.gov The biochemical basis of this method is the light-emitting reaction of the luciferase from Photobacterium fischeri. frontiersin.org

The process involves a series of enzymatic reactions. First, D2HG is converted to α-ketoglutarate by D2HGDH, which consumes NAD+ and produces NADH. frontiersin.org The generated NADH is then used by NADH:FMN-oxidoreductase (NFO) to reduce flavin mononucleotide (FMN) to FMNH2. frontiersin.org Finally, the bacterial luciferase catalyzes the oxidation of FMNH2 and a long-chain aliphatic aldehyde, resulting in the emission of light. frontiersin.org The intensity of the emitted light is proportional to the D2HG concentration. frontiersin.org

This method has been validated against photometric tests and liquid chromatography/mass spectrometry (LC/MS). frontiersin.orgnih.govnih.gov

Quantitative Imaging of (R)-2-Hydroxypentanedioate in Histological Tissue.frontiersin.orgnih.govnih.govnih.gov

Quantitative imaging of D2HG in histological tissue provides invaluable spatial information about its distribution within a sample. frontiersin.orgnih.govnih.gov The bioluminescence imaging technique described above is a prime example of this approach, enabling the creation of metabolic maps. frontiersin.org By generating a calibration curve with known concentrations of D2HG, the light intensities measured from tissue sections can be converted into absolute concentrations, typically in micromoles per gram of wet tissue weight. frontiersin.org

This technique has been successfully applied to human glioblastoma multiforme biopsies, revealing a heterogeneous distribution of D2HG that often mirrors the distribution of lactate. frontiersin.org The concentration range that can be determined using this method is typically between 0 and 10 μmol/g of tissue. frontiersin.orgnih.govnih.gov

Another advanced technique for quantitative imaging is matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI MSI). nih.gov This method allows for the absolute quantification of 2-hydroxyglutarate (2-HG), the broader category that includes the (R)-enantiomer, directly on tissue sections. nih.gov MALDI MSI has been used to identify isocitrate dehydrogenase (IDH) mutations in gliomas with high specificity and sensitivity, based on a cut-off value for 2-HG. nih.gov Furthermore, this spatial method has demonstrated a positive correlation between 2-HG levels and tumor cell density in IDH-mutant gliomas. nih.gov

Table 2: Quantitative Imaging Techniques for (R)-2-Hydroxypentanedioate in Tissue

Technique Principle Application Key Findings
Bioluminescence Imaging Enzymatic cascade linked to a bacterial luciferase reaction, where light output is proportional to D2HG concentration. frontiersin.org Quantitative mapping of D2HG in snap-frozen tissue sections. frontiersin.orgnih.govnih.gov Allows for microscopically resolved determination of D2HG, revealing heterogeneous distribution in tumors. frontiersin.org
MALDI Mass Spectrometry Imaging Direct measurement of the mass-to-charge ratio of 2-HG on tissue sections after ionization with a laser. nih.gov Absolute quantification of 2-HG to identify IDH mutations and assess tumor residue. nih.gov Established a cut-off value for identifying IDH-mutant gliomas with 100% specificity and sensitivity. nih.gov

Therapeutic and Diagnostic Implications

Development of Inhibitors for Mutant Isocitrate Dehydrogenases (mIDH)

The discovery that mutations in isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) lead to the production of (R)-2-HG has paved the way for the development of targeted therapies. nih.gov These mutant enzymes possess a neomorphic activity, catalyzing the reduction of α-ketoglutarate (α-KG) to (R)-2-HG. nih.gov This oncometabolite competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation that contributes to tumorigenesis. nih.govnih.gov Consequently, inhibitors specifically targeting these mutant IDH enzymes have been developed to block the production of (R)-2-HG.

Clinical Evaluation of mIDH1 and mIDH2 Inhibitors

A number of small molecule inhibitors targeting mutant IDH1 and IDH2 have undergone clinical evaluation for the treatment of various cancers, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma. These inhibitors are designed to specifically bind to the mutant forms of the IDH enzymes, thereby blocking their ability to produce (R)-2-HG. The clinical development of these inhibitors represents a promising therapeutic strategy for patients with IDH-mutant tumors. nih.gov

For instance, several MDM2 inhibitors, which can be relevant in the context of cancers where IDH mutations are also present, are under clinical evaluation for various hematological malignancies. nih.gov The development and clinical assessment of these targeted therapies are ongoing, with a focus on improving outcomes for patients with these specific genetic alterations.

Dual Anticancer Effects: Targeting Cancer Cells and Immunosuppression

The therapeutic benefit of mIDH inhibitors extends beyond directly targeting the cancer cells. (R)-2-HG has been shown to have potent immunosuppressive effects. nih.gov It can be released by cancer cells and taken up by immune cells, such as T lymphocytes, impairing their ability to mount an effective anti-tumor immune response. nih.gov By reducing the levels of (R)-2-HG, mIDH inhibitors can therefore alleviate this immunosuppression. nih.gov This dual mechanism of action, which involves both direct cytotoxic effects on cancer cells and the restoration of anti-tumor immunity, highlights the multifaceted therapeutic potential of these agents. nih.gov

Recent studies have shown that (R)-2-HG can induce a tolerogenic phenotype in dendritic cells and upregulate the expression of immunosuppressive molecules like PD-L1. nih.gov Therefore, inhibiting its production may enhance the efficacy of immunotherapies.

Strategies to Counteract (R)-2-Hydroxypentanedioate Effects

Beyond the direct inhibition of mIDH enzymes, researchers are exploring other strategies to mitigate the downstream oncogenic effects of (R)-2-HG. These approaches aim to correct the metabolic and epigenetic alterations induced by the oncometabolite.

Modulation of Metabolic Pathways

(R)-2-HG disrupts normal cellular metabolism, in part by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle and related pathways. nih.gov One strategy to counteract these effects is to modulate these metabolic pathways to bypass the enzymatic blocks imposed by (R)-2-HG. For example, research has shown that (R)-2-HG can inhibit ATP synthase, a critical component of cellular energy production. nih.gov Understanding the intricate metabolic rewiring caused by (R)-2-HG is crucial for developing effective counter-strategies.

In some contexts, the metabolic pathway for a structurally related compound, 2-hydroxypenta-2,4-dienoate, has been studied in bacteria, revealing the genes and enzymes involved in its degradation. nih.govnih.gov While distinct from the human context of (R)-2-HG in cancer, this research illustrates the principle of metabolic pathway modulation.

Restoration of α-Ketoglutarate Levels

Given that (R)-2-HG exerts many of its effects by competitively inhibiting α-KG-dependent enzymes, a logical therapeutic strategy is to increase the intracellular levels of α-KG. nih.govnih.gov This could potentially outcompete (R)-2-HG and restore the normal function of these enzymes. Research has shown that α-ketoglutarate itself can have tumor-suppressive properties by inhibiting mTOR signaling. nih.gov Therefore, strategies aimed at restoring α-KG levels could have a dual benefit of counteracting (R)-2-HG and exerting independent anti-cancer effects.

(R)-2-Hydroxypentanedioate as a Biomarker for IDH Mutations

The presence of elevated levels of (R)-2-HG is a hallmark of tumors with IDH1 or IDH2 mutations. nih.gov This has led to its development and use as a reliable biomarker for identifying patients with these specific genetic alterations. nih.govnih.gov

Detecting elevated (R)-2-HG can be achieved through various methods, including the analysis of tumor tissue and peripheral blood. nih.gov The measurement of intratumoral and serum (R)-2-HG levels has been shown to be significantly elevated in patients with IDH-mutant tumors. nih.gov Furthermore, non-invasive techniques like magnetic resonance spectroscopy (MRS) are being developed to detect intratumoral (R)-2-HG in vivo, offering a way to monitor treatment response to mIDH inhibitors. nih.gov The disappearance of the (R)-2-HG peak signal after administration of an mIDH1 inhibitor has been observed in preclinical models, suggesting its utility in assessing therapeutic efficacy. nih.gov

The clinical utility of (R)-2-HG as a biomarker is significant for both diagnosis and prognosis. nih.gov Elevated levels have been correlated with decreased survival in some cancers, highlighting its prognostic value. nih.gov As a diagnostic tool, it allows for the stratification of patients who are most likely to benefit from targeted mIDH inhibitor therapy.

Non-Invasive Detection for Diagnosis and Monitoring

The diagnosis of D-2-hydroxyglutaric aciduria (D-2-HGA) is primarily established through the detection of elevated levels of D-2-hydroxyglutaric acid (D-2-HG) in various body fluids. keaipublishing.commdpi.com Non-invasive and minimally invasive methods are crucial for both initial diagnosis and subsequent monitoring of the disease.

The principal method for diagnosis involves the analysis of urine, plasma, and cerebrospinal fluid (CSF) for elevated concentrations of D-2-HG. mdpi.comnih.gov While urinary organic acid screening using gas chromatography-mass spectrometry (GC-MS) can detect an increase in 2-hydroxyglutarate (2-HG), it cannot distinguish between the D- and L-enantiomers. researchgate.netjensenlab.org Therefore, specialized laboratory techniques, such as chiral differentiation with GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for a definitive diagnosis of D-2-HGA. researchgate.net

In addition to biochemical analyses, magnetic resonance imaging (MRI) of the brain provides significant diagnostic clues. keaipublishing.com Typical MRI findings in severe cases of D-2-HGA include subependymal cysts, delayed cerebral maturation, and abnormalities in the periventricular white matter. keaipublishing.comacs.org These neuroimaging findings, in conjunction with the biochemical evidence of excess D-2-HG, are cornerstones of the diagnostic process. keaipublishing.com

For families with a known history of D-2-HGA, antenatal diagnosis is possible. nih.govorpha.net This can be achieved through mutational analysis if the familial genetic variants are known, or by measuring the levels of D-2-HG in amniotic fluid. keaipublishing.comorpha.net

Recent research has also explored the development of novel detection methods. One such advancement is an enzymatic biosensor designed for the rapid and accurate analysis of D-2-HG in serum and urine. nih.gov This biosensor utilizes a D-2-hydroxyglutarate dehydrogenase from Ralstonia solanacearum and demonstrates a high degree of sensitivity and a wide detection range, offering a potential new tool for quick diagnosis and timely treatment. nih.gov

Table 1: Diagnostic Methods for D-2-Hydroxyglutaric Aciduria

Method Sample Type Information Provided Notes
Urinary Organic Acid Screening (GC-MS) Urine Elevated levels of 2-hydroxyglutarate. researchgate.net Does not differentiate between D- and L-isomers. researchgate.netjensenlab.org
Chiral Differentiation (GC-MS, LC-MS/MS) Urine, Plasma, CSF Confirms elevated D-2-hydroxyglutarate specifically. researchgate.net Mandatory for definitive diagnosis. researchgate.net
Magnetic Resonance Imaging (MRI) Brain Imaging Shows characteristic brain abnormalities. keaipublishing.com Findings include subependymal cysts and delayed maturation. keaipublishing.com
Amniocentesis Amniotic Fluid Elevated D-2-hydroxyglutarate levels for prenatal diagnosis. keaipublishing.com Used in pregnancies at high risk.
Mutation Analysis Blood (DNA) Identifies mutations in D2HGDH or IDH2 genes. keaipublishing.commedlineplus.gov Confirms genetic subtype and aids in genetic counseling.

| Enzymatic Biosensor | Serum, Urine | Rapid quantification of D-2-hydroxyglutarate. nih.gov | An emerging technology for diagnosis and monitoring. nih.gov |

Prognostic Significance

The clinical presentation of D-2-HGA is remarkably variable, ranging from asymptomatic individuals with elevated D-2-HG levels to severe neonatal-onset epileptic encephalopathy. keaipublishing.com The prognosis is largely dependent on the severity of the clinical picture and the underlying genetic cause. keaipublishing.com

Two primary subtypes of D-2-HGA have been identified, each with a different genetic basis and, consequently, different prognostic implications. medlineplus.gov

Type I D-2-HGA is caused by autosomal recessive mutations in the D2HGDH gene, which encodes the enzyme D-2-hydroxyglutarate dehydrogenase. researchgate.netmedlineplus.gov This enzyme is responsible for breaking down D-2-HG. nih.gov

Type II D-2-HGA results from heterozygous gain-of-function mutations in the IDH2 gene, which encodes the mitochondrial isocitrate dehydrogenase 2 enzyme. researchgate.netmedlineplus.gov These mutations lead to the abnormal production of D-2-HG. medlineplus.gov

Generally, D-2-HGA caused by IDH2 mutations (Type II) is associated with a more severe clinical course than the form caused by D2HGDH mutations (Type I). keaipublishing.com Patients with Type II D-2-HGA tend to have an earlier onset of symptoms, more severe developmental delays, and a higher frequency of seizures. researchgate.net A significant distinguishing feature is the presence of cardiomyopathy, which is observed in nearly half of individuals with Type II but is typically absent in Type I. researchgate.netacs.org

Interestingly, there is no established correlation between the concentration of D-2-HG in body fluids and the severity of clinical symptoms. keaipublishing.com Some individuals may have significantly elevated D-2-HG levels but remain asymptomatic. keaipublishing.com This lack of a clear genotype-phenotype correlation complicates prognostic counseling. keaipublishing.com

Table 2: Prognostic Differences Between D-2-HGA Subtypes

Feature Type I D-2-HGA Type II D-2-HGA
Genetic Basis Autosomal recessive mutations in D2HGDH researchgate.netmedlineplus.gov Autosomal dominant mutations in IDH2 researchgate.netmedlineplus.gov
Age of Onset Typically within the first six years researchgate.net Typically within the first two years researchgate.net
Clinical Severity Generally milder clinical course keaipublishing.com Generally more severe clinical course keaipublishing.com
Developmental Delay Present, but can be less severe researchgate.net Present in all reported cases, often more severe researchgate.net
Seizures Common researchgate.net Higher frequency than in Type I researchgate.net

| Cardiomyopathy | Not a typical feature medlineplus.gov | Observed in a significant portion of patients researchgate.netacs.org |

The prognosis for individuals with D-2-HGA is ultimately tied to the severity of their symptoms and the progression of the disease. keaipublishing.com Management is primarily supportive and focuses on controlling symptoms such as seizures. keaipublishing.com

Gene Therapy and Enzyme Replacement Considerations for D-2-HGA

Currently, there is no specific cure or effective therapeutic intervention for D-2-hydroxyglutaric aciduria. nih.govmetabolicsupportuk.org Treatment is largely symptomatic, aimed at managing seizures and providing supportive care. keaipublishing.com However, the identification of the genetic causes of D-2-HGA has opened the door to considering advanced therapeutic strategies like gene and enzyme replacement therapies.

For Type I D-2-HGA , which is caused by a deficiency of the D-2-hydroxyglutarate dehydrogenase enzyme due to mutations in the D2HGDH gene, enzyme replacement therapy (ERT) or gene therapy are theoretically plausible approaches. researchgate.net ERT would involve administering a functional version of the D2HGDH enzyme to patients. However, the development of ERT faces challenges, including the need for the enzyme to cross the blood-brain barrier to be effective in the central nervous system, which is the primary site of pathology. metabolicsupportuk.org

Gene therapy for Type I D-2-HGA would aim to deliver a correct copy of the D2HGDH gene to the patient's cells, enabling them to produce the functional enzyme. Adeno-associated virus (AAV) vectors are a promising tool for in vivo gene therapy due to their safety profile and ability to provide long-term gene expression. nih.gov Preclinical studies using AAV-based gene therapy for other organic acidurias, such as glutaric aciduria type I, have shown promising results in mouse models, suggesting this could be a viable strategy for D-2-HGA in the future. researchgate.netkeaipublishing.com However, research in this area for D-2-HGA specifically is still in its early stages.

For Type II D-2-HGA , the therapeutic approach is different. This form of the disease is caused by a gain-of-function mutation in the IDH2 gene, leading to overproduction of D-2-HG. researchgate.net Therefore, the goal is not to replace a deficient enzyme but to inhibit the activity of the mutant IDH2 enzyme. Recently, a selective inhibitor of the mutant IDH2 enzyme, enasidenib, was used to treat two children with D-2-HGA Type II. nih.gov The treatment resulted in the normalization of D-2-HG levels in body fluids and was associated with improvements in cardiac function and daily functioning. nih.gov This study provides a proof-of-concept for targeted therapy for Type II D-2-HGA by inhibiting the source of the toxic metabolite. nih.gov

While these future therapeutic avenues are being explored, significant research is still needed to overcome the challenges of drug delivery to the brain and to ensure the long-term safety and efficacy of these treatments for patients with D-2-HGA.

Advanced Research Directions and Future Perspectives

Unraveling Further Molecular Details of (R)-2-Hydroxypentanedioate Metabolism in Specific Cancer Types

While the production of (R)-2-hydroxypentanedioate from mutant IDH1 and IDH2 is well-established, the broader metabolic consequences are still being elucidated. pnas.org Research is ongoing to understand how the accumulation of this oncometabolite specifically rewires metabolic pathways in different cancer types. nih.gov For instance, in some cancers, high levels of (R)-2-hydroxypentanedioate have been shown to inhibit α-ketoglutarate dehydrogenase, a key enzyme in the citric acid cycle. pnas.org This inhibition can lead to profound changes in cellular energy metabolism. pnas.org

Furthermore, the metabolic landscape of tumors is heterogeneous. Future studies will likely focus on single-cell metabolic profiling to understand how (R)-2-hydroxypentanedioate levels and their metabolic consequences vary within a tumor and how this heterogeneity contributes to tumor progression and therapeutic resistance. Understanding these cancer-type-specific metabolic vulnerabilities will be crucial for developing targeted therapies. nih.gov

Investigating Sequence-Specific Epigenetic Alterations Induced by (R)-2-Hydroxypentanedioate

(R)-2-hydroxypentanedioate is a potent inhibitor of α-KG-dependent dioxygenases, including the TET family of DNA demethylases and Jumonji-C domain-containing histone demethylases. nih.govelifesciences.org This inhibition leads to global changes in DNA and histone methylation, which can alter gene expression and promote tumorigenesis. nih.govelifesciences.orgyoutube.com

A key area of future research is to move beyond global epigenetic changes and investigate the sequence-specific alterations induced by (R)-2-hydroxypentanedioate. nih.gov Advanced techniques like ChIP-seq and ATAC-seq can be employed to map the specific genomic loci where histone and DNA methylation patterns are altered. This will help identify the precise genes and regulatory elements that are dysregulated by (R)-2-hydroxypentanedioate, providing a more detailed understanding of its oncogenic mechanisms. Furthermore, investigating how these epigenetic alterations contribute to the loss of cellular differentiation and the acquisition of a stem-cell-like state in cancer is a critical research direction. nih.gov

Exploring the Full Spectrum of Physiological Roles and "Non-Oncometabolite" Identities

While much of the focus has been on its role as an oncometabolite, emerging evidence suggests that (R)-2-hydroxypentanedioate and its enantiomer, L-2-hydroxyglutarate, may have physiological roles beyond cancer. frontiersin.orgnih.gov For example, (R)-2-hydroxypentanedioate has been implicated in the regulation of the immune system. frontiersin.orgnih.gov It can influence the differentiation and function of immune cells, such as T cells, and contribute to an immunosuppressive tumor microenvironment. frontiersin.orgnih.gov

Future research will aim to uncover the full spectrum of these "non-oncometabolite" functions. This includes investigating its role in normal development, cellular signaling, and response to physiological stresses like hypoxia. nih.govpnas.org Understanding these physiological roles is crucial, as it will provide a more complete picture of the biology of this molecule and may reveal new therapeutic opportunities.

Development of Novel Therapeutic Approaches Targeting Downstream Effects or Production

The discovery of (R)-2-hydroxypentanedioate's role in cancer has led to the development of inhibitors targeting the mutant IDH enzymes that produce it. nih.gov These inhibitors have shown clinical efficacy in some patients. nih.gov However, resistance can develop, highlighting the need for alternative therapeutic strategies.

Future approaches may focus on targeting the downstream effects of (R)-2-hydroxypentanedioate accumulation. This could involve developing drugs that counteract the epigenetic changes induced by the oncometabolite or that target the metabolic vulnerabilities it creates. For example, since cells with high levels of (R)-2-hydroxypentanedioate are more sensitive to certain types of DNA damage, combining mutant IDH inhibitors with DNA-damaging agents could be a promising strategy. nih.gov Another approach is to target the enzymes responsible for clearing (R)-2-hydroxypentanedioate, such as D-2-hydroxyglutarate dehydrogenase (D2HGDH), to reduce its levels in cancer cells. nih.gov

Application in Synthetic Biology and Industrial Processes

The enzymes involved in the metabolism of (R)-2-hydroxypentanedioate have potential applications in synthetic biology and industrial processes. the-innovation.org For instance, D-2-hydroxyglutarate dehydrogenase and other related enzymes could be engineered to produce valuable chemicals. The metabolism of 2-hydroxyglutarate is linked to the production of dicarboxylates like glutarate, which are precursors for polyesters and polyamides. the-innovation.org

Furthermore, understanding the catalytic mechanisms of these enzymes can inform the design of novel biocatalysts for a variety of chemical transformations. mdpi.com The ability of 2-oxoglutarate-dependent oxygenases to perform challenging C-H functionalization reactions makes them particularly attractive for industrial applications. mdpi.com Future research in this area will likely focus on enzyme engineering and the development of microbial cell factories for the sustainable production of chemicals.

Advanced Imaging Techniques for Precise (R)-2-Hydroxypentanedioate Quantification and Localization

Non-invasive methods for detecting and quantifying (R)-2-hydroxypentanedioate in vivo are crucial for cancer diagnosis, monitoring treatment response, and understanding its spatial distribution within tumors. Magnetic Resonance Spectroscopy (MRS) has emerged as a powerful tool for this purpose. nih.govnih.gov

Advanced MRS techniques, such as MEGA-PRESS and spectroscopic imaging (MRSI), are being developed to improve the sensitivity and specificity of (R)-2-hydroxypentanedioate detection. nih.govnih.govismrm.org These methods allow for the non-invasive measurement of (R)-2-hydroxypentanedioate levels and their correlation with other metabolic and cellular parameters. ismrm.orgrug.nl Future developments in this field may include the use of higher magnetic field strengths (e.g., 7T) for improved spectral resolution and the development of novel molecular imaging probes and biosensors for more precise quantification and localization. nih.govmdpi.com

Elucidating Crosstalk with Other Signaling Pathways Beyond α-KGDDs

While the inhibition of α-KG-dependent dioxygenases (α-KGDDs) is a major mechanism of (R)-2-hydroxypentanedioate action, it likely interacts with other signaling pathways as well. For example, there is evidence of crosstalk with the hypoxia-inducible factor (HIF) signaling pathway and the mammalian target of rapamycin (B549165) (mTOR) pathway. nih.govportlandpress.com

Unraveling the full extent of this signaling crosstalk is a key area for future research. This will involve using systems biology approaches to identify the network of interactions between (R)-2-hydroxypentanedioate and other cellular pathways. Understanding this broader signaling network will provide a more comprehensive view of how this oncometabolite drives tumorigenesis and may reveal novel nodes for therapeutic intervention.

Q & A

Q. Storage :

  • Short-term : Store at 4°C in airtight vials.
  • Long-term : Use -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Basic: How can this compound be quantified in biological matrices?

Methodological Answer:
Use reverse-phase HPLC coupled with UV detection (λ = 210 nm) or LC-MS for higher sensitivity.

Sample Prep : Deproteinize using cold methanol (4:1 v/v).

Column : C18 column with mobile phase (0.1% phosphoric acid, pH 3.0 adjusted with NaOH).

Calibration : Prepare standards in PBS (0.1–10 µM) to account for matrix effects .

Advanced: How does this compound inhibit ATP synthase, and what experimental designs validate this mechanism?

Methodological Answer:
The compound competitively inhibits ATP synthase by binding to the β-subunit, disrupting proton translocation.
Experimental Workflow :

In Vitro Assay : Purify ATP synthase (bovine mitochondrial) and measure ADP/ATP conversion rates via luminometry.

Dose-Response : Pre-incubate enzyme with 0.1–10 mM compound.

Controls : Use succinate as a negative control and oligomycin as a positive inhibitor.
Validation : Cross-check with in-cell assays (e.g., Seahorse XF Analyzer) to monitor mitochondrial respiration .

Advanced: How should researchers resolve contradictions in reported IC50 values for mTOR inhibition?

Methodological Answer:
Discrepancies arise from:

  • Enantiomeric Purity : Verify (R)-isomer content via circular dichroism (CD) spectroscopy.
  • Cellular Context : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects.
  • Assay Conditions : Standardize pH (7.4), temperature (37°C), and ATP concentrations (1–5 mM).
    Recommendation : Validate findings with orthogonal methods (e.g., Western blot for p-S6K1) .

Advanced: What methodologies are optimal for tracking this compound in metabolic flux studies?

Methodological Answer:
Use 13C-isotope tracing :

Labeling : Feed cells U-13C-glucose; the compound will incorporate 13C via TCA cycle intermediates.

Extraction : Quench metabolism with liquid nitrogen; lyophilize and derivatize for GC-MS.

Analysis : Monitor m/z ratios for 13C-labeled 2-hydroxyglutarate.
Key Insight : Compare flux in IDH1-mutant vs. wild-type models to elucidate oncometabolite roles .

Advanced: How can enantiomeric purity of this compound be ensured during synthesis?

Methodological Answer:

Chiral Chromatography : Use a Chirobiotic T column (25 cm × 4.6 mm) with 0.1% formic acid in methanol (flow rate: 0.8 mL/min).

Polarimetry : Measure specific rotation ([α]D20 = +15.2° for pure (R)-isomer).

QC Thresholds : Reject batches with >2% (S)-isomer contamination .

Advanced: What experimental designs differentiate bacterial vs. human biosynthesis pathways for this compound?

Methodological Answer:

Gene Knockout : Use CRISPR/Cas9 to silence HOT (human) or hgdAB (bacterial) genes.

Enzyme Assays : Purify hydroxyacid-oxoacid transhydrogenase (human) and 2-hydroxyglutarate synthase (bacterial); compare kinetics (Km, Vmax).

Substrate Specificity : Test alternate substrates (e.g., α-ketoglutarate) to confirm pathway divergence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.